Spectroscopic data of 3-Phenylbutyraldehyde (NMR, IR, MS)
Spectroscopic data of 3-Phenylbutyraldehyde (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Phenylbutyraldehyde
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Phenylbutyraldehyde (also known as 3-phenylbutanal), a key intermediate and fragrance component. Aimed at researchers, chemists, and quality control specialists, this document delves into the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The guide emphasizes the correlation between molecular structure and spectral features, offering field-proven insights into data interpretation and providing standardized protocols for data acquisition.
Introduction and Molecular Structure
3-Phenylbutyraldehyde (C₁₀H₁₂O, Molar Mass: 148.20 g/mol ) is a chiral aldehyde featuring a phenyl group at the beta-position relative to the carbonyl carbon.[1] This structural arrangement gives rise to distinct and predictable spectroscopic signatures, which are crucial for its identification, purity assessment, and structural elucidation in various matrices. Understanding these signatures is fundamental for professionals in drug development, flavor and fragrance chemistry, and synthetic organic chemistry.
This guide serves as a practical reference, detailing the expected spectral data and the underlying chemical principles that govern the interaction of 3-Phenylbutyraldehyde with different spectroscopic techniques.
Molecular Structure Overview
The chemical structure contains several key features that are readily identifiable by spectroscopy: a monosubstituted benzene ring, a chiral methine center, a methylene group, a methyl group, and an aldehyde functional group.
Caption: Key ¹H-¹H coupling relationships in 3-Phenylbutyraldehyde.
Experimental Protocol: ¹H NMR Acquisition
This protocol is a self-validating system for obtaining a high-resolution spectrum.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of 3-Phenylbutyraldehyde and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm), if quantitative analysis is required.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and accumulating 8-16 scans to ensure a good signal-to-noise ratio.
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase correction and baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy
Carbon NMR provides information on the carbon skeleton of the molecule. For 3-Phenylbutyraldehyde, ten distinct carbon signals are expected.
Interpretation of the ¹³C NMR Spectrum
The chemical shifts are determined by the hybridization and electronic environment of each carbon atom. The carbonyl carbon is the most deshielded, appearing at the lowest field.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | ~202.5 |
| Aromatic (C-ipso) | ~145.0 |
| Aromatic (C-ortho, C-meta, C-para) | ~126.0 - 129.0 |
| Methylene (-CH₂-) | ~52.0 |
| Benzylic Methine (-CH-) | ~35.0 |
| Methyl (-CH₃) | ~22.0 |
Note: Data is representative and sourced from aggregated information on PubChem.[1][2]
Expert Insights:
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for distinguishing between CH₃, CH₂, CH, and quaternary carbons. A DEPT-135 experiment would show CH₃ and CH signals as positive peaks, and CH₂ signals as negative peaks. The quaternary ipso-carbon and the carbonyl carbon would be absent.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~50-100 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Tune the spectrometer to the ¹³C frequency.
-
Acquisition: Use a standard proton-decoupled pulse sequence to ensure each unique carbon appears as a single sharp line. A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus. A relaxation delay of 2-5 seconds is common.
-
Processing: Process the data similarly to the ¹H spectrum (Fourier transform, phasing, baseline correction). Reference the spectrum to the solvent peak (e.g., CDCl₃ triplet at 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Interpretation of the IR Spectrum
The spectrum is dominated by absorptions from the aldehyde and aromatic functionalities.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3030-3080 | Aromatic C-H Stretch | Medium |
| ~2970 | Aliphatic C-H Stretch | Medium |
| ~2820, ~2720 | Aldehyde C-H Stretch (Fermi doublet) | Weak-Medium |
| ~1725 | Aldehyde C=O Stretch | Strong |
| ~1600, ~1495, ~1450 | Aromatic C=C Ring Stretch | Medium-Strong |
| ~700, ~750 | C-H Out-of-plane bend (monosubstituted) | Strong |
Note: Data is representative and sourced from aggregated information on PubChem.[1]
Expert Insights:
-
The most diagnostic peak is the intense C=O stretch around 1725 cm⁻¹. Its position confirms the presence of a saturated aldehyde.
-
The presence of the two weak-to-medium bands at ~2820 and ~2720 cm⁻¹ is highly characteristic of an aldehyde C-H stretch and provides strong confirmatory evidence.
Experimental Protocol: IR Acquisition
-
Sample Preparation: As 3-Phenylbutyraldehyde is a liquid, the simplest method is to place a single drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr).
-
Background Scan: Place the empty salt plates (or an empty ATR crystal) in the spectrometer and run a background scan. This is crucial to subtract the absorbance of air (CO₂, H₂O) and the sample holder from the final spectrum.
-
Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Processing: The instrument software automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering valuable clues to its structure.
Interpretation of the Mass Spectrum
Upon electron ionization (EI), 3-Phenylbutyraldehyde undergoes predictable fragmentation. The molecular ion peak is expected at an m/z corresponding to its molecular weight.
| m/z Value | Proposed Fragment | Significance |
| 148 | [C₁₀H₁₂O]⁺ | Molecular Ion (M⁺) |
| 105 | [C₈H₉]⁺ | Base Peak (Benzylic cleavage) |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement from benzylic fragments) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Note: Fragmentation data is based on theoretical principles and aggregated data from PubChem.[1][3]
Expert Insights:
-
Benzylic Cleavage: The most favorable fragmentation pathway is the cleavage of the bond between the benzylic carbon and the adjacent methylene carbon. This results in the formation of a highly stable secondary benzylic carbocation at m/z 105 . Due to its stability, this fragment is typically the base peak (the most abundant ion).
-
McLafferty Rearrangement: While possible for aldehydes, the McLafferty rearrangement is less likely to be a major pathway here compared to the highly favorable benzylic cleavage.
Caption: Primary fragmentation pathway of 3-Phenylbutyraldehyde in EI-MS.
Experimental Protocol: MS Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer, typically via a gas chromatography (GC-MS) system for separation and purification.
-
Ionization: Use Electron Ionization (EI) with a standard energy of 70 eV. This provides reproducible fragmentation patterns that are comparable to library spectra.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-250) using a quadrupole or time-of-flight (TOF) analyzer.
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions. Compare the resulting spectrum against a reference library (e.g., NIST, Wiley) for confirmation.
Conclusion
The spectroscopic analysis of 3-Phenylbutyraldehyde provides a clear and consistent dataset for its unequivocal identification. The ¹H and ¹³C NMR spectra precisely map the proton and carbon skeletons, IR spectroscopy confirms the presence of key aldehyde and aromatic functional groups, and mass spectrometry validates the molecular weight while revealing a characteristic fragmentation pattern dominated by a stable benzylic cation. Together, these techniques form a robust analytical workflow for the characterization of 3-Phenylbutyraldehyde in research and industrial settings.
References
-
PubChem. (n.d.). 3-Phenylbutanal (CID 85979). National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Phenylbutanal, (R)- (CID 10877278). National Center for Biotechnology Information. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). 3-Phenylbutyraldehyde. Merck KGaA. Retrieved from the product page for CAS No. 16251-77-7.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
AIST. (n.d.). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
